(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,6-difluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,6-difluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H12F2N2O and its molecular weight is 262.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to "(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,6-difluorophenyl)prop-2-enamide" have been extensively studied for their synthesis and characterization, providing insights into their chemical properties and potential applications. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been prepared and characterized, highlighting the importance of crystallography in understanding the molecular structure and bonding Johnson et al., 2006. Similarly, studies on anticonvulsant enaminones have provided valuable information on their crystal structures, aiding in the design of new compounds with potential pharmacological applications Kubicki et al., 2000.
Chemical Reactions and Mechanisms
Research into the mechanisms of chemical reactions involving similar compounds has led to a deeper understanding of their reactivity and potential for synthesis of complex molecules. For instance, the Bu3SnH-mediated radical cyclizations of certain enamides have been studied for their selective cyclization products, contributing to the concise construction of complex skeletons such as cephalotaxine Taniguchi et al., 2005.
Applications in Material Science
The synthesis and applications of compounds like (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate demonstrate the potential of these molecules in the development of new materials, such as trifluoromethylated cyclopropane derivatives, which have applications in various fields including organic synthesis and material science Kasai et al., 2012.
Biomimetic Cyclization
Studies on biomimetic cyclization of enamide-containing polyenes offer insights into the synthesis of azapolycycles, showcasing the versatility of these compounds in mimicking natural product synthesis, which has implications for pharmaceutical development and synthetic biology Sen and Roach, 1996.
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-N-cyclopropyl-3-(2,6-difluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O/c15-12-2-1-3-13(16)11(12)6-7-14(19)18(9-8-17)10-4-5-10/h1-3,6-7,10H,4-5,9H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOCVLYAAZEOCT-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C=CC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC#N)C(=O)/C=C/C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.